molecular formula C21H23N5O5S3 B398409 N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B398409
M. Wt: 521.6g/mol
InChI Key: PVMQAGMVWWCCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 5-ethyl-1,3,4-thiadiazole-2-amine, which is then reacted with sulfonyl chlorides to form the sulfonamide intermediate. This intermediate is further reacted with 4-(1-pyrrolidinylsulfonyl)benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 2-(5-amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide
  • N1-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2yl]-N4-[1-(4-hydroxyphenyl)(phenyl)methanone]semicarbazone

Uniqueness

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H23N5O5S3

Molecular Weight

521.6g/mol

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H23N5O5S3/c1-2-19-23-24-21(32-19)25-33(28,29)17-11-7-16(8-12-17)22-20(27)15-5-9-18(10-6-15)34(30,31)26-13-3-4-14-26/h5-12H,2-4,13-14H2,1H3,(H,22,27)(H,24,25)

InChI Key

PVMQAGMVWWCCAY-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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